2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Overview
Description
2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyridazine ring, and a benzamide moiety substituted with difluorophenyl and phenyl groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors .
Mode of Action
It is believed that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound and their impact on its bioavailability.
Preparation Methods
The synthesis of 2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions to form the triazole ring, followed by further functionalization to introduce the pyridazine moiety . The final step typically involves the coupling of the triazolopyridazine intermediate with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound .
Chemical Reactions Analysis
2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide
Scientific Research Applications
2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide can be compared with other similar compounds, such as:
1,2,4-triazole derivatives: These compounds share the triazole ring but differ in the substituents and overall structure, leading to variations in their biological activities.
Pyridazine derivatives: These compounds contain the pyridazine ring but may lack the triazole moiety, resulting in different chemical and biological properties.
Benzamide derivatives: These compounds have the benzamide moiety but differ in the other functional groups, affecting their pharmacological profiles.
Properties
IUPAC Name |
2,4-difluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c21-14-6-7-15(16(22)12-14)20(28)23-10-11-29-18-9-8-17-24-25-19(27(17)26-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMYGBCTUZUWQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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